molecular formula C11H17ClFNO B1417060 1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride CAS No. 2204052-16-2

1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride

Cat. No.: B1417060
CAS No.: 2204052-16-2
M. Wt: 233.71 g/mol
InChI Key: FPXBGBVQVJWKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 2-ethoxy-3-fluorobenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethoxy and fluorine groups may enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxy-3-fluorophenyl)ethanone: This compound shares a similar phenyl ring structure but differs in the presence of an ethanone group instead of a propylamine chain.

    1-(3-Fluorophenyl)ethanone: Similar to the above compound but lacks the ethoxy group.

    2-Ethoxy-3-fluorophenylboronic acid: Contains a boronic acid group instead of a propylamine chain.

Uniqueness

1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride is unique due to the combination of its ethoxy, fluorine, and propylamine groups. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(2-ethoxy-3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-3-10(13)8-6-5-7-9(12)11(8)14-4-2;/h5-7,10H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBGBVQVJWKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 5
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Reactant of Route 6
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.